molecular formula C14H17N3O2S B2868683 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034253-05-7

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2868683
CAS No.: 2034253-05-7
M. Wt: 291.37
InChI Key: XHNOGVTXCBALAB-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea moiety linked to a pyridine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 5-(thiophen-2-yl)pyridine-3-carbaldehyde with 2-methoxyethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under appropriate conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene group, which may affect its chemical and biological properties.

    1-(2-Methoxyethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which could influence its reactivity and applications.

Uniqueness

1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both a thiophene ring and a pyridine ring in its structure. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-5-4-16-14(18)17-9-11-7-12(10-15-8-11)13-3-2-6-20-13/h2-3,6-8,10H,4-5,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNOGVTXCBALAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=CN=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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